
2-(3-Bromobenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“2-(3-Bromobenzoyl)-4-methylpyridine” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(3-Bromobenzoyl)” part suggests that a 3-Bromobenzoyl group is attached to the 2nd position of the pyridine ring, and a methyl group is attached to the 4th position .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromobenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a bromobenzoyl group attached at the 2nd position and a methyl group at the 4th position .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Compounds similar to 2-(3-Bromobenzoyl)-4-methylpyridine have been studied for their roles in catalysis. For example, the role of Ni and Co promoters in the hydrodesulfurization (HDS) of dibenzothiophene over Mo/γ-Al2O3 catalysts indicates the impact of nitrogen-containing molecules on catalytic pathways (Egorova & Prins, 2006). This research highlights the significance of pyridine derivatives in modifying catalytic activity, which could extend to the study of 2-(3-Bromobenzoyl)-4-methylpyridine in similar contexts.
Supramolecular Chemistry
The synthesis and characterization of supramolecular cocrystals, involving pyridine derivatives, reveal the importance of these compounds in forming stable structures through hydrogen bonding (Thanigaimani et al., 2016). Such insights could be applicable to the design and synthesis of new materials using 2-(3-Bromobenzoyl)-4-methylpyridine as a building block.
Materials Science
In materials science, pyridine derivatives have been used to create complex coordination polymers with unique properties. Studies on cobalt complexes of dinitrobenzoic acid with bipyridine show how solvent-dependent self-assembly can result in varied structural motifs (Pedireddi & Varughese, 2004). This research could inspire the utilization of 2-(3-Bromobenzoyl)-4-methylpyridine in developing new materials with tailored properties.
Organic Synthesis
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates the potential for pyridine derivatives in organic synthesis, particularly in carbon-hydrogen bond activation and functionalization processes (Feng et al., 2010). This example underscores the relevance of compounds like 2-(3-Bromobenzoyl)-4-methylpyridine in innovative synthetic methodologies.
Wirkmechanismus
Target of Action
The targets of a compound depend on its chemical structure and properties. Many benzoyl derivatives are known to interact with various enzymes and receptors in the body. For instance, some benzoyl derivatives have been found to inhibit cyclooxygenase (COX) enzymes .
Mode of Action
The mode of action would depend on the specific target. For COX enzymes, the compound might inhibit the enzyme’s activity, preventing it from catalyzing the production of prostaglandins, which are involved in inflammation and pain signaling .
Biochemical Pathways
If the compound targets COX enzymes, it would affect the arachidonic acid pathway, leading to a decrease in prostaglandin production. This could result in reduced inflammation and pain .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it inhibits COX enzymes, it might have anti-inflammatory and analgesic effects .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPDSAOMFCNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




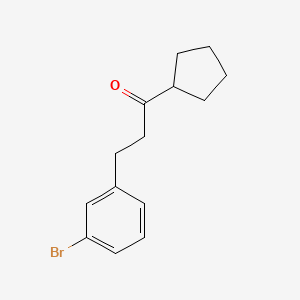
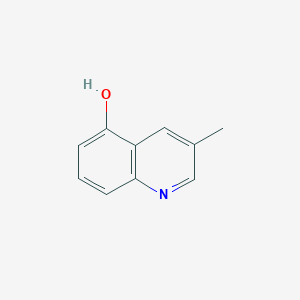

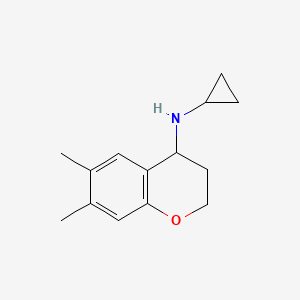
![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)

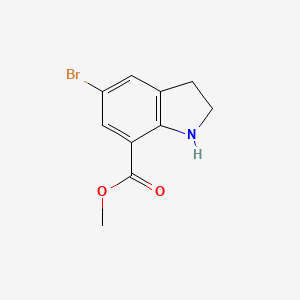
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)



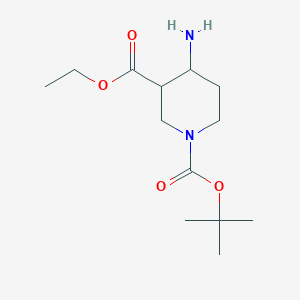
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)